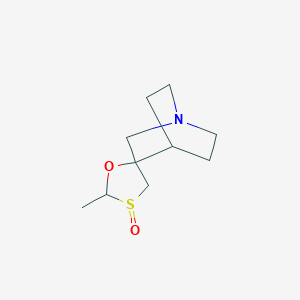
Cevimeline Sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cevimeline sulfoxide is a metabolite of cevimeline, a muscarinic agonist used primarily for the treatment of dry mouth in patients with Sjögren’s syndrome . Cevimeline acts on muscarinic acetylcholine receptors, particularly M1 and M3 receptors, to stimulate glandular secretion . The sulfoxide form is one of the primary metabolites formed during the metabolism of cevimeline .
Méthodes De Préparation
The preparation of cevimeline sulfoxide involves the oxidation of cevimeline. One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction typically proceeds at room temperature and is monitored until the desired level of oxidation is achieved . Industrial production methods may involve more scalable processes, such as continuous flow oxidation, to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Cevimeline sulfoxide undergoes several types of chemical reactions:
Oxidation: Further oxidation can convert this compound to its sulfone form.
Reduction: Reduction reactions can revert this compound back to cevimeline.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group, leading to various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Cevimeline sulfoxide has several scientific research applications:
Mécanisme D'action
Cevimeline sulfoxide exerts its effects by binding to muscarinic acetylcholine receptors, particularly M1 and M3 receptors . These receptors are found in secretory glands and smooth muscles. Activation of these receptors leads to increased secretion from glands and contraction of smooth muscles . The molecular pathways involved include the activation of G-proteins and subsequent intracellular signaling cascades .
Comparaison Avec Des Composés Similaires
Cevimeline sulfoxide is similar to other muscarinic agonists such as pilocarpine and bethanechol . it has a unique structure that allows for specific binding to M1 and M3 receptors, leading to its distinct therapeutic effects . Other similar compounds include:
Pilocarpine: Another muscarinic agonist used for dry mouth and glaucoma.
Bethanechol: A muscarinic agonist used to treat urinary retention.
This compound’s unique binding properties and metabolic profile make it a valuable compound for both therapeutic and research purposes .
Propriétés
Numéro CAS |
124751-36-6 |
|---|---|
Formule moléculaire |
C10H17NO2S |
Poids moléculaire |
215.31 g/mol |
Nom IUPAC |
(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide |
InChI |
InChI=1S/C10H17NO2S/c1-8-13-10(7-14(8)12)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-,14?/m0/s1 |
Clé InChI |
CFUGNFXJXCPICM-MYWFGVANSA-N |
SMILES |
CC1OC2(CN3CCC2CC3)CS1=O |
SMILES isomérique |
C[C@H]1O[C@@]2(CN3CCC2CC3)CS1=O |
SMILES canonique |
CC1OC2(CN3CCC2CC3)CS1=O |
Apparence |
White to Off-White Solid |
melting_point |
100-103°C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(2’R,3R,3’S)-rel-2’-Methylspiro[1-azabicyclo[2.2.2]octane-3,5’-oxathiolane] 3’-Oxide; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















